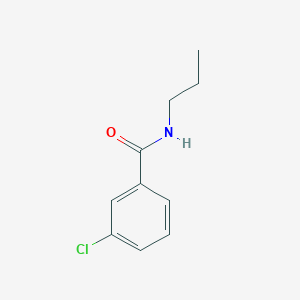

3-chloro-N-propylbenzamide

Descripción general

Descripción

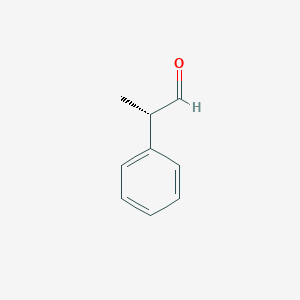

3-chloro-N-propylbenzamide is a chemical compound with the molecular formula C10H12ClNO . It is a member of the class of benzamides that is benzamide substituted by a propyl group at the N atom .

Synthesis Analysis

The synthesis of 3-chloro-N-propylbenzamide could potentially involve reductive amination using cobalt-based nanoparticles . This process involves the reaction of carbonyl compounds (aldehydes, ketones) with ammonia or amines in the presence of a reducing agent to form corresponding amines . Another possible method could be through direct condensation of carboxylic acids and amines under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of 3-chloro-N-propylbenzamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry . These techniques can provide rich information regarding both conformational and interactional dynamics occurring on time scales ranging from picoseconds to seconds or even days .Chemical Reactions Analysis

The chemical reactions involving 3-chloro-N-propylbenzamide could include reductive aminations and direct condensation of carboxylic acids and amines . These reactions are widely applied for the preparation of different kinds of amines, as well as a number of pharmaceuticals and industrially relevant compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-propylbenzamide can be determined using various analytical techniques. According to the data available, it has a molecular weight of 163.22 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count can also be computed .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Benzamide Derivatives Synthesis : 3-Chloro-N-propylbenzamide is a key intermediate in synthesizing non-peptide small molecular antagonist benzamide derivatives, which have been evaluated for biological activity (H. Bi, 2015).

- Chlorantraniliprole Synthesis : It is utilized in the synthesis of chlorantraniliprole, a prominent insecticide, through a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).

- Molecular Structure Modeling : The compound's derivatives have been studied for their molecular structures using techniques like X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry (Sedat Karabulut et al., 2014).

Chemical Properties and Applications

- Structural Configurations Study : The absolute configuration and structural changes of similar derivatives have been explored using NMR spectrometry and X-ray single crystal diffractometry. These studies aid in understanding the compound's reactivity and potential medicinal applications (A. M. Galal et al., 2018).

- Antimicrobial Agent Synthesis : Derivatives of 3-Chloro-N-propylbenzamide have been synthesized and evaluated for antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting their potential in pharmaceutical applications (Naureen Aggarwal et al., 2013).

Pharmacological and Biological Research

- Asymmetric Synthesis for Antidepressants : The compound is used as a chiral intermediate in synthesizing antidepressant drugs, leveraging its specific stereochemistry (Y. Choi et al., 2010).

- Cancer Research : It's involved in the synthesis of niclosamide derivatives, which are being optimized for developing new potential anticancer agents. This showcases its role in medicinal chemistry research (Zhonghai Tang et al., 2017).

- Anticonvulsant Agents : Derivatives have been designed and synthesized for their role as anticonvulsant agents, indicating their potential in treating neurological disorders (M. Faizi et al., 2017).

Advanced Material and Chemical Analysis

- Determination of Isotopic Abundance : The compound's isotopic abundance ratios have been studied using gas chromatography-mass spectrometry, contributing to fields like biochemistry and agricultural chemistry (M. Trivedi et al., 2016).

Safety and Hazards

Direcciones Futuras

The future directions for 3-chloro-N-propylbenzamide could involve further exploration of its synthesis methods, particularly focusing on sustainable and cost-effective processes . Additionally, more research could be conducted to understand its mechanism of action and potential applications in various fields.

Propiedades

IUPAC Name |

3-chloro-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMSRHNEAANECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-propylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)

![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)

![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon](/img/structure/B3041674.png)

![Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B3041675.png)

![Ethyl 4-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}carbonyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B3041676.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)